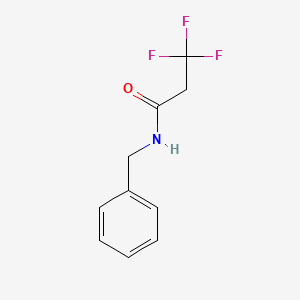![molecular formula C16H13BrF3NO2 B2475704 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol CAS No. 478047-10-8](/img/structure/B2475704.png)
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Total Synthesis of Biologically Active Compounds : The compound is used in the synthesis of biologically active substances, such as natural products derived from (3-bromo-4,5-dimethoxyphenyl)methanol, highlighting its importance in chemical synthesis and the development of pharmaceuticals (Akbaba et al., 2010).
Photodynamic Therapy Applications : A study mentioned the synthesis of zinc phthalocyanine derivatives, which included bromo, methoxy, and trifluoromethyl groups, showing applications in photodynamic therapy, especially in cancer treatment (Pişkin et al., 2020).
Antioxidant Properties : Bromophenols, similar in structure to 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol, have been isolated from marine algae and shown to possess significant antioxidant activities (Li et al., 2011).
Antibacterial Properties : Similar bromophenols have demonstrated moderate antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Xu et al., 2003).
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : Bromophenol derivatives synthesized from red marine algae, which share structural similarities, have been shown to be moderate inhibitors of PTP1B, an enzyme linked to insulin signaling and energy control, suggesting potential in diabetes and obesity research (Guo et al., 2011).
Catalytic Properties in Metal Complexes : Derivatives of bromophenols have been used in the synthesis of metal complexes with potential catalytic properties, indicating applications in various chemical reactions (Amudha et al., 1999).
Role in Crystal Structure Formation : The synthesis of crystalline fluoro-functionalized imines, including similar compounds, was studied for their crystal structures, intermolecular interactions, and potential in nonlinear optical applications (Ashfaq et al., 2022).
Ligand Modifications in Coordination Chemistry : The compound's derivatives have been used to investigate the effects of ligand modifications on the growth of polymetallic cages, offering insights into coordination chemistry (Slater-Parry et al., 2019).
Development of Agelasine Analogs : In the context of synthetic studies, derivatives of the compound have been explored for the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines, contributing to the development of Agelasine analogs, important in medicinal chemistry (Roggen & Gundersen, 2008).
Electrochemical Studies : The compound's derivatives have been investigated in electrochemical studies, revealing insights into the bromination processes and the orientation of bromine atoms in aromatic compounds, which is crucial for chemical synthesis and material science (Kulangiappar et al., 2014).
Propriétés
IUPAC Name |
4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO2/c1-23-14-7-13(17)6-11(15(14)22)9-21-8-10-3-2-4-12(5-10)16(18,19)20/h2-7,9,22H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDZTXUAHKJPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NCC2=CC(=CC=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

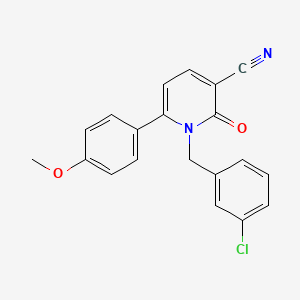
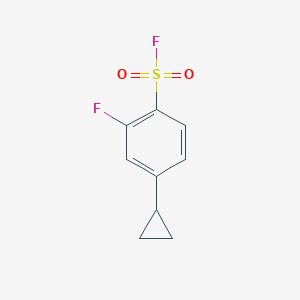
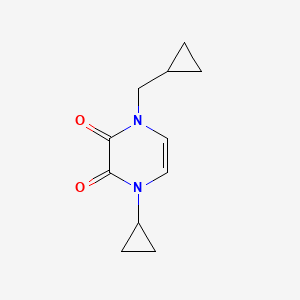
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)
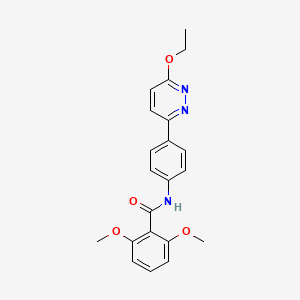
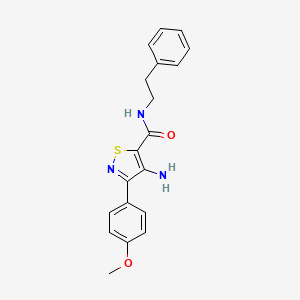
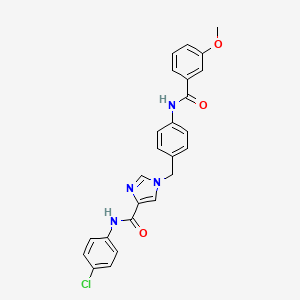
![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate](/img/structure/B2475635.png)
![2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2475637.png)

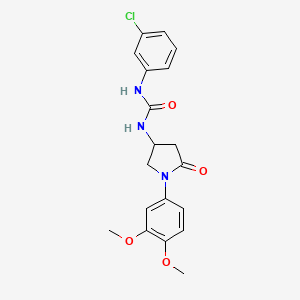
![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2475641.png)

